![molecular formula C22H26FN3O5S B13861901 N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrimidine ring.
- Introduction of the fluorophenyl group.
- Addition of the hydroxy-oxooxan-2-yl group.
- Final methylation and sulfonamide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxy group.
Reduction: Reduction of the oxo group.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Use of reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-chlorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- N-[4-(4-bromophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Uniqueness
The uniqueness of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C22H26FN3O5S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m0/s1 |
InChI-Schlüssel |
SOEGVMSNJOCVHT-YXWZHEERSA-N |
Isomerische SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
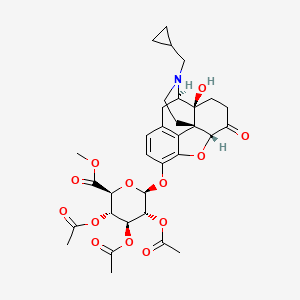
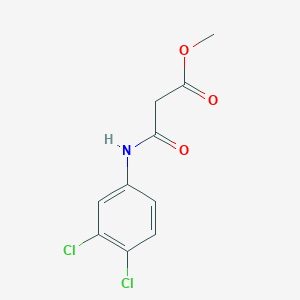
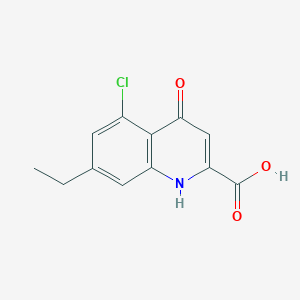
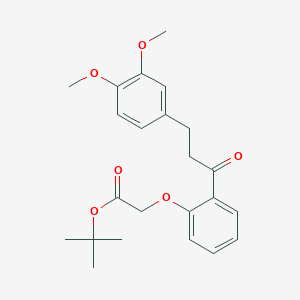
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
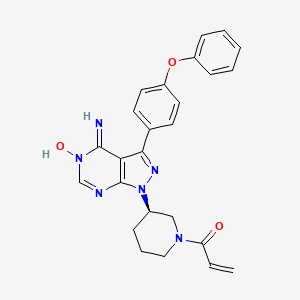
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
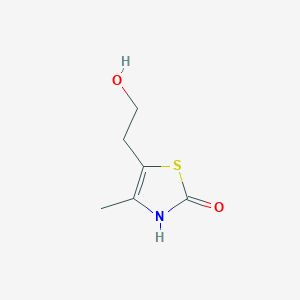

![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
